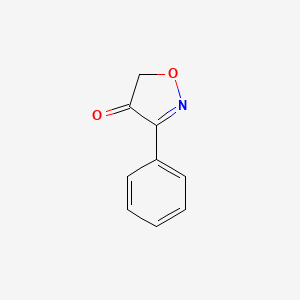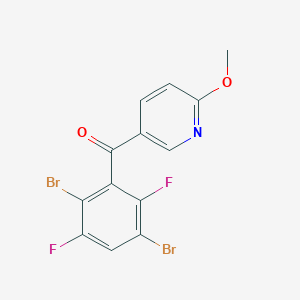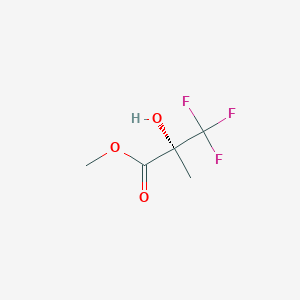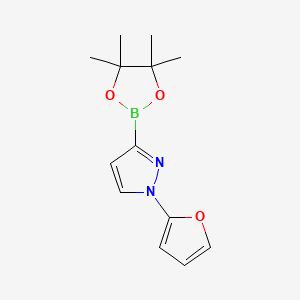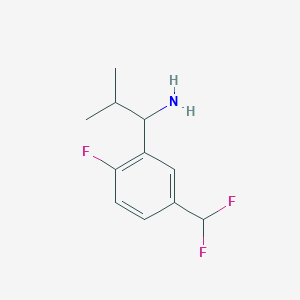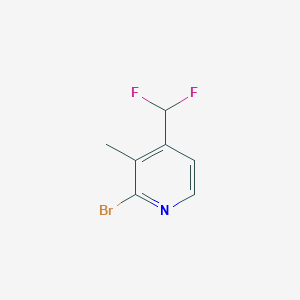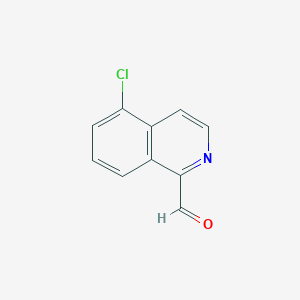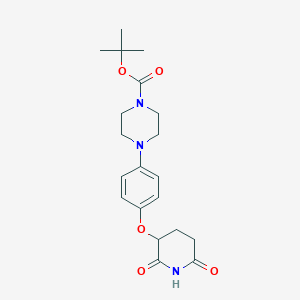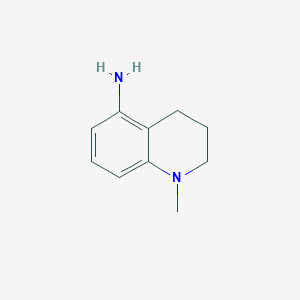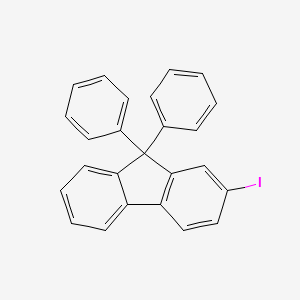
2-Iodo-9,9-diphenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17I. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9,9-diphenyl-9H-fluorene typically involves the iodination of 9,9-diphenylfluorene. One common method is the reaction of 9,9-diphenylfluorene with iodine in the presence of an oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Iodo-9,9-diphenyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Iodo-9,9-diphenyl-9H-fluorene in various applications involves its ability to participate in electronic interactions and form stable intermediates. In organic electronics, the compound’s extended conjugation and electron-donating properties enhance charge transport and light-emitting efficiency. In photochemical reactions, its ability to absorb light and undergo photoinduced electron transfer is crucial for its function .
Comparación Con Compuestos Similares
2-Iodofluorene: Similar structure but lacks the phenyl groups at the 9-position.
9,9-Diphenylfluorene: Lacks the iodine atom at the 2-position.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure with bromine instead of iodine at the 2-position.
Uniqueness: 2-Iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both iodine and phenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and structural stability .
Propiedades
Fórmula molecular |
C25H17I |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
2-iodo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
Clave InChI |
NDRIUXJUNKHINR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
